

The Discovery and Development of SKA-121: A KCa3.1 Channel Potentiator

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Compound of Interest

Compound Name: SKA-121

Cat. No.: B610862

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SKA-121 is a novel small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, **SKA-121** has demonstrated significant potential in preclinical studies as a selective tool for investigating the physiological roles of KCa3.1 channels and as a potential therapeutic agent.[3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **SKA-121**, with a focus on its quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for **SKA-121**, detailing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of **SKA-121**

Channel	EC50 (nM)	Assay Conditions
KCa3.1	109 ± 14	Whole-cell patch-clamp electrophysiology with 250 nM free Ca ²⁺ in the internal solution
KCa2.3	4,400 ± 1,600	Whole-cell patch-clamp electrophysiology with 250 nM free Ca ²⁺ in the internal solution
KCa2.1	8,700	Whole-cell patch-clamp electrophysiology with 250 nM free Ca ²⁺ in the internal solution
KCa2.2	6,800	Whole-cell patch-clamp electrophysiology with 250 nM free Ca ²⁺ in the internal solution

Data sourced from[\[1\]](#)

Table 2: Selectivity Profile of **SKA-121**

Channel Type	Specific Channels	Selectivity Fold (over KCa3.1)
Small-conductance Ca ²⁺ -activated K ⁺ channels	KCa2.1, KCa2.2, KCa2.3	~40-80
Voltage-gated K ⁺ channels (KV)	KV1.3, KV2.1, KV3.1, KV11.1	200-400
Voltage-gated Na ⁺ channels (NaV)	NaV1.2, NaV1.4, NaV1.5, NaV1.7	200-400
Voltage-gated Ca ²⁺ channels (CaV)	CaV1.2	200-400

Data sourced from

Table 3: In Vivo Pharmacokinetics of **SKA-121** in Mice

Parameter	Value	Dosing
Half-life	~20 minutes	10 mg/kg i.v.
Oral Availability	~25%	Not specified
Plasma Concentration (5 min post-i.v. injection)	21.3 ± 2.4 µM	10 mg/kg
Plasma Concentration (1 hr post-i.v. injection)	483 ± 231 nM	10 mg/kg
Plasma Concentration (4 hr post-i.v. injection)	53 ± 44 nM	10 mg/kg

Data sourced from

Table 4: In Vivo Efficacy of **SKA-121** in Mice

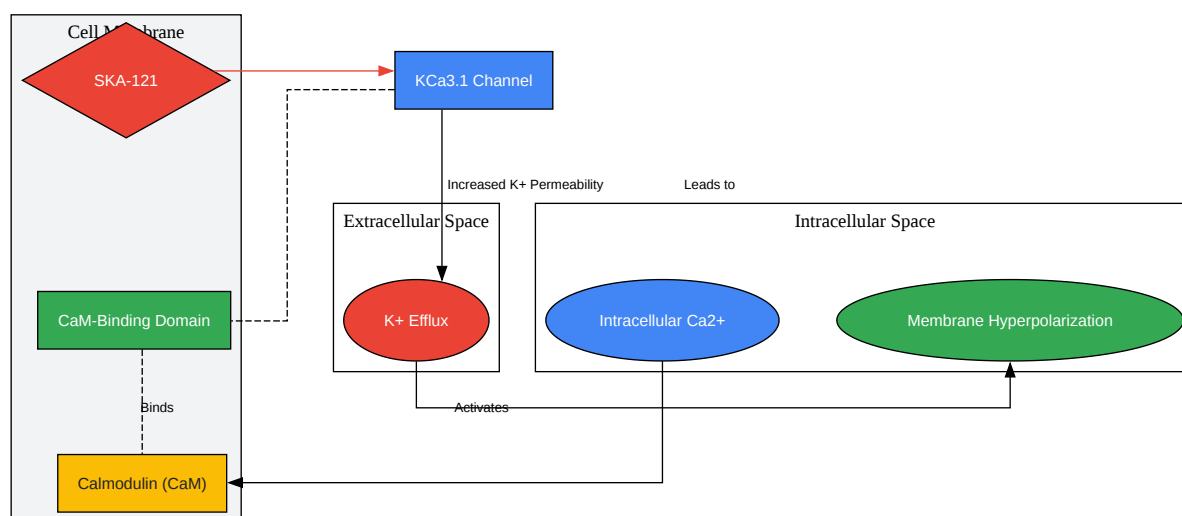
Effect	Dose	Animal Model
Lowered Mean Arterial Blood Pressure	100 mg/kg i.p.	Normotensive and hypertensive wild-type mice
No significant alteration in MAP	30 mg/kg	Not specified
No effect on MAP	100 mg/kg i.p.	KCa3.1 knockout mice

Data sourced from

Signaling Pathway and Mechanism of Action

SKA-121 functions as a positive gating modulator of the KCa3.1 channel. This means it enhances the channel's opening probability in the presence of intracellular calcium. The proposed mechanism involves **SKA-121** binding to a site at the interface between the

calmodulin-binding domain (CaM-BD) of the KCa3.1 channel and calmodulin (CaM). This interaction stabilizes the open conformation of the channel, leading to increased potassium efflux and subsequent cell hyperpolarization. This hyperpolarization can, in turn, influence various physiological processes, such as smooth muscle relaxation and endothelial-dependent vasodilation.



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Caption: Mechanism of action of **SKA-121** on the KCa3.1 channel.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of **SKA-121**.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of **SKA-121** on KCa channels.

Methodology:

- Cell Culture: Use cell lines stably expressing human KCa3.1, KCa2.1, KCa2.2, or KCa2.3 channels.
- Electrophysiology Setup: Employ the whole-cell patch-clamp technique.
- Solutions:
 - Internal (Pipette) Solution: Contains a buffered solution with a fixed free Ca^{2+} concentration of 250 nM.
 - External (Bath) Solution: Standard physiological saline solution.
- Procedure:
 - Establish a whole-cell recording configuration.
 - Apply voltage ramps to elicit channel currents.
 - Perfuse the cell with increasing concentrations of **SKA-121** (typically in seven-point concentration-response curves).
 - Record the potentiation of the KCa current at each concentration.
- Data Analysis:
 - Plot the concentration-response data.
 - Fit the data to a Hill equation to determine the EC50 value for each channel subtype.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile of **SKA-121**.

Methodology:

- Animal Model: Use twelve-week-old male C57Bl/6J mice.
- Drug Formulation and Administration:
 - Intravenous (i.v.): Dissolve **SKA-121** at 5 mg/mL in a vehicle of 10% CremophorEL and 90% phosphate-buffered saline. Inject 10 mg/kg into the tail vein.
 - Oral (p.o.): Administer orally to a separate group of mice.
- Blood Sampling:
 - Collect blood samples into EDTA tubes at various time points post-administration (e.g., 5 minutes, 1 hour, 4 hours).
 - Blood can be collected from the saphenous vein for intermediate time points and via cardiac puncture for the terminal time point under deep isoflurane anesthesia.
- Sample Processing and Analysis:
 - Separate plasma from the blood samples.
 - Analyze the plasma concentration of **SKA-121** using a suitable analytical method (e.g., LC-MS/MS).
- Data Analysis:
 - Plot the plasma concentration-time curve.
 - Calculate pharmacokinetic parameters such as half-life and oral bioavailability.

In Vivo Efficacy Studies in Mice

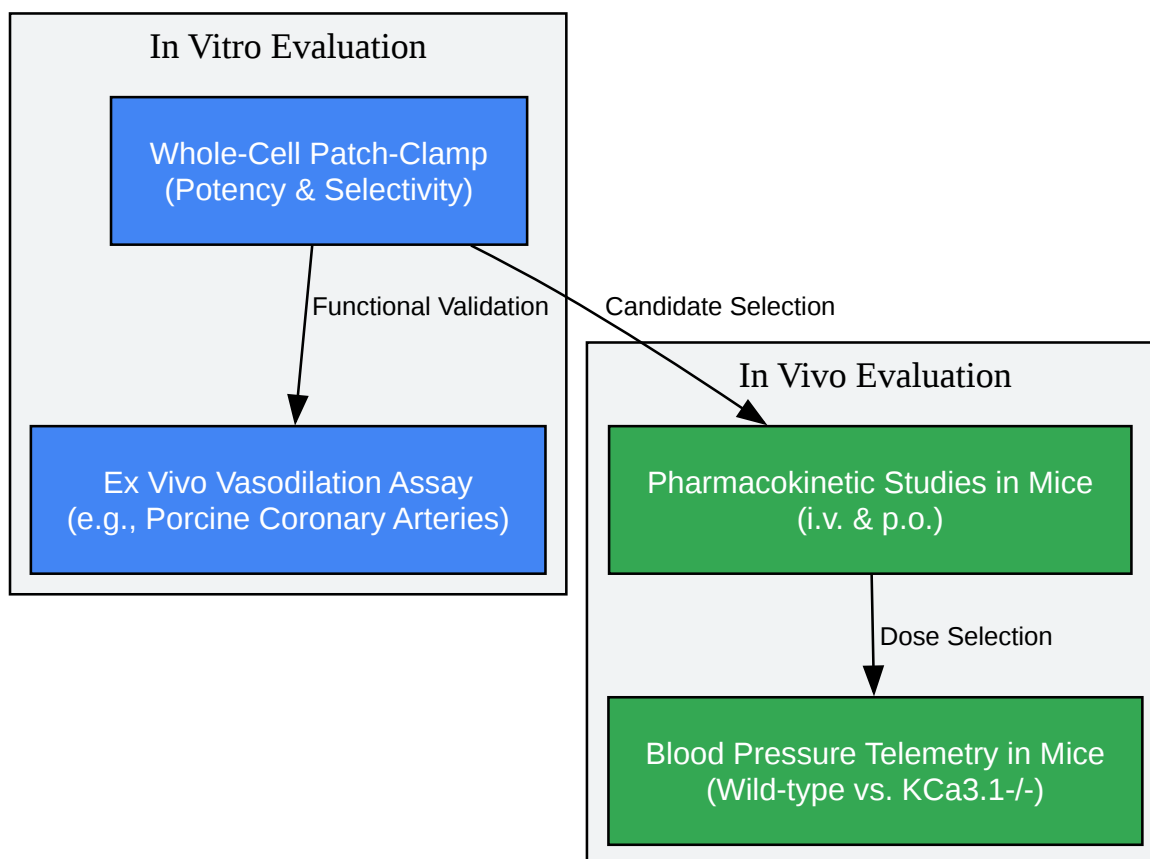
Objective: To evaluate the effect of **SKA-121** on mean arterial blood pressure (MAP).

Methodology:

- **Animal Model:** Use normotensive and hypertensive wild-type mice, as well as KCa3.1 knockout mice as a negative control.
- **Blood Pressure Monitoring:** Use telemetry to continuously monitor MAP.
- **Drug Administration:** Administer **SKA-121** intraperitoneally (i.p.) at doses of 30 mg/kg and 100 mg/kg. A vehicle control group (e.g., peanut oil/DMSO) should also be included.
- **Data Collection:** Record MAP before and after drug administration.
- **Data Analysis:** Compare the changes in MAP between the different treatment groups and animal models.

Experimental Workflow

The following diagram illustrates the typical preclinical development workflow for a compound like **SKA-121**.



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